Vincristine N-Oxide

Overview

Description

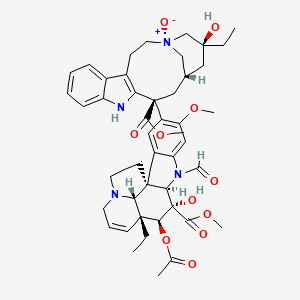

Vincristine N-Oxide is a derivative of the vinca alkaloid vincristine, a chemotherapeutic agent widely used for hematologic and solid tumors. The N-Oxide modification involves the addition of an oxygen atom to the tertiary amine group of vincristine, resulting in a molecular formula of C₄₆H₅₆N₄O₁₁ and a molecular weight of 840.96 g/mol . It is primarily utilized as an impurity reference standard in cancer research, with a purity >95% (HPLC) . While vincristine itself is neurotoxic and ototoxic , the pharmacological and toxicological profiles of this compound remain understudied, necessitating comparisons with structurally or functionally related N-Oxide compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vincristine N-Oxide typically involves the oxidation of vincristine. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions to introduce the N-oxide functional group into the vincristine molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Vincristine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other derivatives.

Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound typically yields vincristine, while oxidation can produce higher-order N-oxides.

Scientific Research Applications

Anticancer Activity

Vincristine N-Oxide has been investigated for its potential as an anticancer agent. Research indicates that it retains some antitumor efficacy similar to vincristine but may exhibit a different side effect profile.

Neuroprotection

This compound has shown promise in protecting against vincristine-induced peripheral neuropathy (VIPN), a common and debilitating side effect of vincristine treatment.

- Mechanistic Insights : Research indicates that VIPN is driven by the activation of the NLRP3 inflammasome and subsequent inflammatory responses. This compound may modulate these pathways, offering neuroprotective benefits without compromising the drug's anticancer activity .

Combination Therapies

This compound is being explored in combination with other agents to enhance therapeutic efficacy.

- Emerging Trends : Recent studies highlight the potential for this compound to be used in combination therapies with agents like bortezomib, which may improve survival rates in specific cancer types such as mantle cell lymphoma .

| Combination | Efficacy |

|---|---|

| This compound + Bortezomib | Preliminary results suggest improved outcomes compared to traditional regimens . |

Case Study 1: Vincristine-Induced Peripheral Neuropathy Management

A study modeled VIPN in rats and tested various neuroprotective agents alongside this compound. The results indicated that certain compounds could significantly reduce sensory and motor neuropathy without affecting the chemotherapy's efficacy.

- Findings : The application of this compound in conjunction with neuroprotective agents led to a notable decrease in neuropathic symptoms, suggesting its potential role in managing VIPN .

Case Study 2: Efficacy in Pediatric Patients

Clinical trials involving pediatric patients receiving vincristine therapy have begun to incorporate this compound to assess its safety and effectiveness compared to standard treatment.

Mechanism of Action

Vincristine N-Oxide exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding inhibits the polymerization of microtubules, leading to cell cycle arrest at the metaphase stage. The disruption of microtubule dynamics prevents the proper segregation of chromosomes during cell division, ultimately leading to cell death. The molecular targets and pathways involved include the inhibition of mitotic spindle formation and interference with nucleic acid and protein synthesis.

Comparison with Similar Compounds

Structural Analogs: Vinca Alkaloid Derivatives

Key Findings :

- This compound retains the core structure of vincristine but with altered physicochemical properties due to the N-Oxide group.

- KAR derivatives of vincristine/vinblastine show similar antimicrotubular effects but lower potency, suggesting that structural modifications (e.g., N-Oxidation) may reduce efficacy .

Functional Analogs: Pharmacologically Active N-Oxides

Key Findings :

- Unlike synthetic this compound, Lasiocarpine N-Oxide is a natural alkaloid derivative, highlighting differences in origin and toxicological profiles .

Metabolic and Enzymatic Selectivity

- This compound: Limited data exist on its metabolism. However, vincristine’s primary metabolite (M1) is selectively formed by CYP3A5, an enzyme with 5–10-fold selectivity over CYP3A4 .

- T-5N-Oxide : Used as a selective marker for CYP3A5 activity, analogous to vincristine M1. Both compounds highlight CYP3A5’s role in N-Oxide metabolism .

Comparison :

- Both this compound and T-5N-Oxide rely on CYP3A5, but this compound’s enzymatic pathway remains uncharacterized, warranting further study .

Pharmacokinetic and Toxicity Profiles

Key Gaps :

- This compound’s pharmacokinetic parameters (AUC, Cmax) and toxicity remain unquantified in the literature.

Biological Activity

Vincristine N-Oxide (VNO) is a derivative of vincristine, a well-known chemotherapeutic agent derived from the plant Catharanthus roseus. This compound has garnered attention due to its unique biological properties and potential therapeutic applications. This article delves into the biological activity of VNO, exploring its mechanisms, effects on cellular pathways, and implications for cancer treatment.

Vincristine primarily exerts its antitumor effects by inhibiting microtubule formation during mitosis, leading to cell cycle arrest at the metaphase stage. This action triggers apoptosis in cancer cells. The N-oxide modification in VNO alters its pharmacokinetic profile and may enhance its interaction with cellular targets.

Key Mechanisms:

- Microtubule Inhibition: VNO binds to tubulin, preventing polymerization and disrupting mitotic spindle formation.

- Apoptosis Induction: Similar to vincristine, VNO promotes programmed cell death in malignant cells, although the efficiency may vary based on concentration and exposure time.

- Anti-Angiogenesis: VNO has been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis.

Biological Activity Overview

The biological activity of VNO can be categorized into several key areas:

Research Findings

Recent studies have provided insights into the pharmacological profile of VNO:

- A study examining vincristine-based nanoformulations highlighted the potential of VNO in enhancing drug delivery systems while minimizing side effects associated with traditional formulations .

- Another investigation focused on the metabolic pathways affected by VNO, revealing alterations in cellular signaling that could enhance its therapeutic index against resistant cancer types .

Data Tables

| Biological Activity | Vincristine | This compound |

|---|---|---|

| Mechanism of Action | Microtubule inhibition | Microtubule inhibition with altered binding affinity |

| Cytotoxicity | High | Potentially higher against resistant lines |

| Neurotoxicity | Significant | Similar risk profile; requires further study |

| Cardiovascular Effects | Endothelial dysfunction | Unknown; potential for similar effects |

Case Studies

- Severe Neuropathic Pain Post-Chemotherapy:

- Metabolomic Predictors of VIPN:

Q & A

Q. Basic: What analytical methods are recommended for quantifying Vincristine N-Oxide in metabolic studies, and how can instability issues be mitigated?

Methodological Answer:

- Techniques : Use liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity. Microsomal incubations (e.g., human liver microsomes, HLM) are standard for metabolic profiling .

- Instability Mitigation : Immediate analysis post-incubation (e.g., within 24 hours) or addition of stabilizers (e.g., antioxidants or pH modifiers) to prevent degradation. Store samples at -80°C with minimal freeze-thaw cycles .

Q. Basic: How should researchers design preclinical studies to evaluate this compound's pharmacokinetics and toxicity?

Methodological Answer:

- In Vitro : Use primary hepatocytes or CYP3A5-expressing cell lines to assess metabolic pathways. Include controls for enzyme activity (e.g., selective CYP3A4/5 inhibitors) .

- In Vivo : Follow NIH guidelines for animal studies: use genetically diverse rodent models to account for metabolic variability. Measure plasma concentration-time profiles, tissue distribution, and renal/hepatic clearance. Include endpoints like bioavailability and metabolite accumulation .

Q. Basic: What steps ensure reproducibility when synthesizing this compound in laboratory settings?

Methodological Answer:

- Synthesis Optimization : Document reaction conditions (temperature, solvent, catalysts) and validate purity via NMR, HPLC, or high-resolution mass spectrometry (HRMS).

- Characterization : Provide spectral data (e.g., H/C NMR, IR) and compare with literature values. Include retention times in HPLC chromatograms for batch consistency .

Q. Advanced: How can researchers distinguish CYP3A5-specific activity from CYP3A4 in this compound metabolism studies?

Methodological Answer:

- Genotyped HLM : Use microsomes from donors with confirmed CYP3A5*1/*3 genotypes to isolate CYP3A5 activity.

- Selective Inhibition : Employ chemical inhibitors (e.g., ketoconazole for CYP3A4) or monoclonal antibodies. Validate via correlation analyses with selective probe substrates (e.g., vincristine M1, which is 5–10-fold selective for CYP3A5) .

- Kinetic Studies : Compare and values across isoforms using recombinant enzymes .

Q. Advanced: What strategies resolve contradictory data in this compound’s metabolic stability across different experimental models?

Methodological Answer:

- Variable Control : Standardize incubation conditions (protein concentration, buffer pH, cofactor levels).

- Replication : Conduct triplicate experiments across multiple donor microsome batches.

- Data Analysis : Apply multivariate statistics (e.g., ANOVA with post-hoc tests) to identify confounding variables. Use orthogonal assays (e.g., intrinsic clearance vs. half-life measurements) to cross-validate findings .

Q. Advanced: How can computational modeling predict this compound’s metabolic pathways and interaction potentials?

Methodological Answer:

- In Silico Tools : Use docking simulations (e.g., AutoDock Vina) to model interactions with CYP3A4/5. Predict metabolite profiles via software like Meteor or ADMET Predictor.

- Validation : Compare predictions with in vitro data (e.g., HLM metabolite formation rates). Incorporate kinetic parameters (, ) for quantitative systems pharmacology (QSP) models .

Q. Basic: What literature review practices ensure robust experimental design for this compound research?

Methodological Answer:

- Database Searches : Use Reaxys, PubMed, and Web of Science with keywords like "this compound metabolism" or "CYP3A5 selectivity." Filter for studies with rigorous controls and replication.

- Critical Appraisal : Prioritize peer-reviewed articles reporting raw data (e.g., chromatograms, kinetic plots). Exclude studies lacking enzyme source details or validation steps .

Q. Advanced: How should genotoxicity studies for this compound be structured to comply with regulatory standards?

Methodological Answer:

- Assays : Conduct Ames tests (with/without metabolic activation), micronucleus assays, and comet assays. Use OECD Guidelines 471 (bacterial reverse mutation) and 487 (in vitro mammalian cell micronucleus).

- Dose Selection : Include a wide concentration range (from sub-pharmacological to cytotoxic levels) to identify thresholds. Validate results with positive controls (e.g., 2-AA for mutagenesis) .

Q. Basic: What criteria define a well-formulated hypothesis for this compound mechanism-of-action studies?

Methodological Answer:

- Specificity : Focus on a single variable (e.g., "CYP3A5-mediated N-oxide formation reduces vincristine cytotoxicity in hepatocellular carcinoma models").

- Testability : Ensure measurable endpoints (e.g., IC50 shifts in CYP3A5-knockdown cells).

- Literature Alignment : Address gaps, such as conflicting reports on isoform-specific metabolism .

Q. Advanced: How can researchers integrate multi-omics data to elucidate this compound’s role in drug resistance?

Methodological Answer:

- Transcriptomics : Profile CYP3A4/5 expression in resistant vs. sensitive cell lines via RNA-seq.

- Proteomics : Quantify enzyme abundance using targeted mass spectrometry (e.g., SRM/MRM).

- Metabolomics : Map N-oxide levels relative to parent compound using untargeted LC-MS.

- Data Integration : Apply pathway analysis tools (e.g., MetaboAnalyst, Ingenuity) to identify nodes linking metabolism to resistance phenotypes .

Properties

IUPAC Name |

methyl (1R,9R,10S,11S,12R,19R)-11-acetyloxy-12-ethyl-4-[(1S,13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N4O11/c1-7-42(55)22-28-23-45(40(53)59-5,36-30(14-19-50(57,24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)58-4)49(26-51)38-44(31)16-18-48-17-11-15-43(8-2,37(44)48)39(61-27(3)52)46(38,56)41(54)60-6/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3/t28-,37+,38-,39+,42+,43-,44-,45+,46+,50+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXAXRWGUNEVQR-PQWPLOBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CC[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CC[N@+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858566 | |

| Record name | PUBCHEM_71752950 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

841.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947527-73-3 | |

| Record name | PUBCHEM_71752950 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.